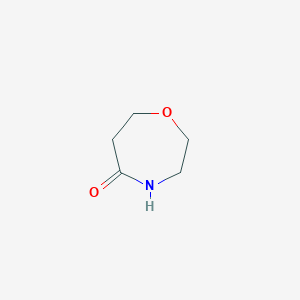

1,4-Oxazepan-5-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazepine derivatives often involves cyclization reactions and the manipulation of precursor compounds to achieve the desired seven-membered ring structure. For instance, the synthesis of 1,4-Oxazepane-2,5-diones, which share structural similarities with 1,4-Oxazepan-5-one, has been achieved via cyclization of rotationally restricted amino acid precursors (Ruysbergh et al., 2017). Similarly, novel approaches for constructing oxazepine derivatives involve base-promoted cyclization of alkynyl alcohols, indicating versatile methodologies for synthesizing these compounds (Vandavasi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of oxazepine derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction and DFT studies have been utilized to elucidate the structures of novel benzimidazole fused-1,4-oxazepines, providing insights into their molecular geometries and electronic properties (Almansour et al., 2016). Such analyses are essential for the rational design of compounds with desired chemical and physical properties.

Chemical Reactions and Properties

1,4-Oxazepine derivatives engage in various chemical reactions, including ring-opening polymerization, which has been explored for synthesizing poly(ester amide)s from N-acylated-1,4-oxazepan-7-ones. These reactions demonstrate the versatility of oxazepine derivatives as monomers for producing polymers with potential biodegradable applications (Wang & Hadjichristidis, 2020).

Physical Properties Analysis

The physical properties of oxazepine derivatives vary widely and are influenced by their molecular structure. For example, the glass transition temperatures of poly(N-acylated-1,4-oxazepan-7-one) polymers synthesized through ring-opening polymerization of oxazepine derivatives demonstrate the influence of the N-acylated substituent on the physical properties of these polymers (Wang & Hadjichristidis, 2020).

Chemical Properties Analysis

The chemical properties of oxazepine derivatives, such as reactivity and stability, are crucial for their applications in synthesis and material science. The reactivity of oxazepine derivatives towards nucleophiles and their potential to undergo various cyclization reactions underscores their utility in organic synthesis (Ruysbergh et al., 2017); (Vandavasi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Oxazepam, a derivative of 1,4-benzodiazepine (related to 1,4-Oxazepan-5-one), has shown promising antidepressant effects and analgesic properties in mice (Singh et al., 2010).

Synthesis of Heterocycles : A phosphine-mediated method for constructing 1,4-oxazepines offers a route to synthesize biologically active heterocycles (François-Endelmond et al., 2010).

Biodegradable Polymer Synthesis : Organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one has been explored for creating poly(ester amide)s, offering biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).

Pharmacogenetics of Oxazepam Metabolism : The study of UGT2B15 pharmacogenetics shows that gender and D85Y genotype are significant determinants of S-oxazepam glucuronidation in human liver, affecting the metabolism of oxazepam (Court et al., 2004).

Dopamine Receptor Ligands : 1,4-Oxazepane derivatives have been synthesized as ligands for the dopamine D4 receptor, which could be useful in treating conditions like schizophrenia (Audouze et al., 2004).

Anti-HIV Agents : Derivatives of dibenz[b,f][1,4]oxazepin have been found to inhibit HIV-1 reverse transcriptase, which could be significant in the development of novel HIV treatments (Klunder et al., 1992).

Gold-Catalyzed Synthesis : Gold-catalyzed intramolecular cyclization has been used to generate 1,4-oxazepine derivatives, demonstrating a potential pathway for creating complex chemical structures (Goutham et al., 2015).

Synthesis of Telomerase Inhibitors : Novel 4,5-tetrahydropyrazolo[1,5-d][1,4]oxazepine derivatives have been synthesized as potential telomerase inhibitors, which could be significant in cancer therapy (Liu et al., 2013).

Zinc Chloride Mediated Synthesis : Zinc chloride has been used to synthesize 1,4-oxazepines from N-propargylic β-enaminones, indicating a method for creating functionally diverse derivatives of pharmacological interest (Kelgokmen et al., 2017).

Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids : The preparation of 1,4-oxazepane-5-carboxylic acids with two stereocenters has been reported, which could have applications in pharmaceutical synthesis (Králová et al., 2020).

Safety And Hazards

1,4-Oxazepan-5-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1,4-oxazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIYMHNQAWSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427472 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Oxazepan-5-one | |

CAS RN |

10341-26-1 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)